benzyl 1,3-oxazole-5-carboxylate
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Overview
Description
Benzyl 1,3-oxazole-5-carboxylate is a heterocyclic compound that contains an oxazole ring, which is a five-membered ring with one oxygen and one nitrogen atom. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of the oxazole ring imparts unique chemical properties, making it a valuable scaffold for the development of new pharmaceuticals and other biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl 1,3-oxazole-5-carboxylate typically involves the cyclization of β-hydroxy amides to oxazolines, which can then be further transformed into oxazoles. One common method involves the use of DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor reagents to facilitate the cyclization process . Another approach is the Van Leusen oxazole synthesis, which uses tosylmethyl isocyanide (TosMIC) and aldehydes under basic conditions to form oxazoles .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Benzyl 1,3-oxazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The oxazole ring can be oxidized to form oxazolone derivatives.
Reduction: Reduction of the oxazole ring can lead to the formation of oxazolidines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic reagents such as halogens (e.g., bromine, chlorine) and nitrating agents can be used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxazolone derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of substituted oxazole derivatives.
Scientific Research Applications
Benzyl 1,3-oxazole-5-carboxylate has several applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is used in the study of enzyme inhibitors and as a probe for biological assays.
Mechanism of Action
The mechanism of action of benzyl 1,3-oxazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazole ring can participate in hydrogen bonding and π-π stacking interactions, which can enhance its binding affinity to biological targets. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1,3-Oxazole: A simpler oxazole derivative without the benzyl and carboxylate groups.
Benzoxazole: Contains a fused benzene and oxazole ring, differing in structure and properties.
Oxazolidine: A reduced form of oxazole with a saturated ring structure.
Uniqueness
Benzyl 1,3-oxazole-5-carboxylate is unique due to the presence of both the benzyl and carboxylate groups, which can influence its chemical reactivity and biological activity. The combination of these functional groups with the oxazole ring provides a versatile scaffold for the development of new compounds with diverse applications in medicinal chemistry and organic synthesis .
Properties
CAS No. |
2680533-67-7 |
---|---|
Molecular Formula |
C11H9NO3 |
Molecular Weight |
203.2 |
Purity |
0 |
Origin of Product |
United States |
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